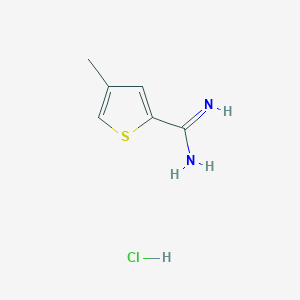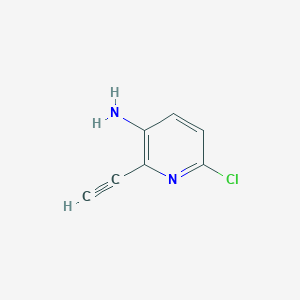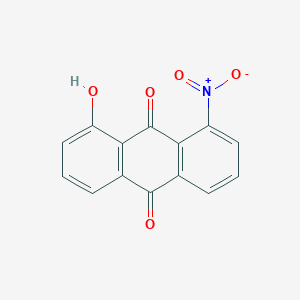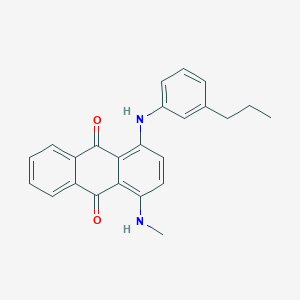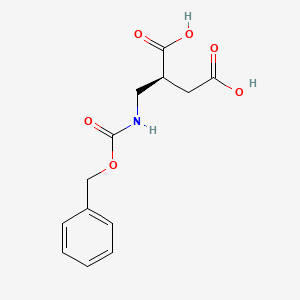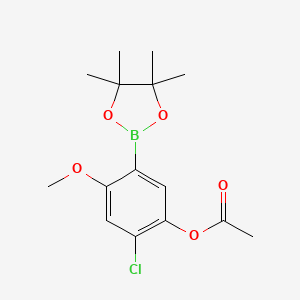
4-((2R,6S)-2,6-Dimethylmorpholino)picolinicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid is a chemical compound known for its unique structure and properties. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. The compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, making it a chiral molecule with specific stereochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Methylation: The 2 and 6 positions of the morpholine ring are methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Picolinic Acid: The dimethylmorpholine is then coupled with picolinic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the picolinic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the picolinic acid moiety.
Substitution: Substituted derivatives at the picolinic acid position.
科学的研究の応用
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of 4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain enzymes. It may also interact with receptors in biological systems, modulating their activity through binding to active sites or allosteric sites.
類似化合物との比較
Similar Compounds
- 4-((2R,6S)-2,6-Dimethylmorpholino)methylbenzoic acid
- 4-((2R,6S)-2,6-Dimethylmorpholino)acetic acid
Uniqueness
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid is unique due to its specific stereochemistry and the presence of both a morpholine ring and a picolinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-6-14(7-9(2)17-8)10-3-4-13-11(5-10)12(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)/t8-,9+ |
InChIキー |
BZUPNXZUYRGSPT-DTORHVGOSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=NC=C2)C(=O)O |
正規SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


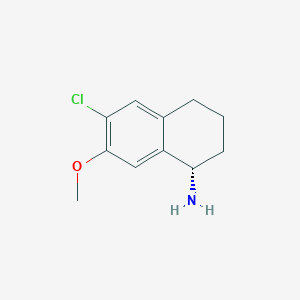
![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
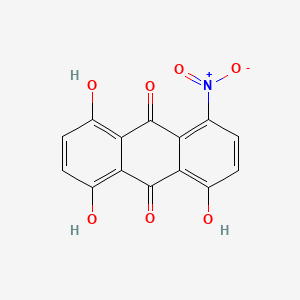
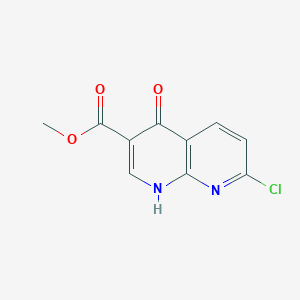
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
